molecular formula C19H16N6O3 B2617266 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1226451-67-7

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide

Cat. No.: B2617266
CAS No.: 1226451-67-7
M. Wt: 376.376
InChI Key: CGUMIJUQRPBWKU-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzotriazine core, an oxadiazole ring, and a propanamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-oxo-3,4-dihydro-1,2,3-benzotriazine with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde, followed by the addition of propanamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is unique due to its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-12(25-19(27)14-9-5-6-10-15(14)22-24-25)18(26)20-11-16-21-17(23-28-16)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUMIJUQRPBWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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